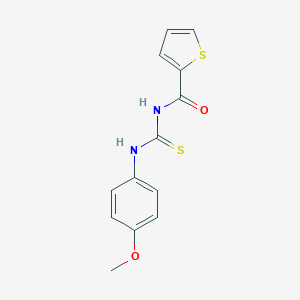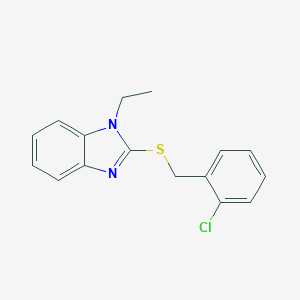
2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The compound features a benzimidazole core with a 2-(2-chlorobenzylthio) and 1-ethyl substitution, which may contribute to its unique pharmacological profile.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 2-(2-chlorobenzylthio)-1-ethyl-benzimidazole, the synthesis can be achieved through the following steps:
Condensation Reaction: o-Phenylenediamine reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 2-(2-chlorobenzylthio)benzimidazole.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the 2-chlorobenzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted benzimidazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of benzimidazole, 2-(2-chlorobenzylthio)-1-ethyl- involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the enzyme topoisomerase, which is essential for DNA replication in cancer cells, thereby preventing their proliferation. Additionally, it can interact with microbial cell membranes, leading to cell lysis and death .
相似化合物的比较
2-Mercapto benzimidazole: Known for its antiviral and anticancer properties.
2-(2-Methylbenzylthio)benzimidazole: Similar structure but with a methyl group instead of chlorine, showing different biological activities.
1-Ethyl-2-mercapto benzimidazole: Similar structure but with a mercapto group, used in different therapeutic applications.
Uniqueness: 2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide is unique due to the presence of both the 2-(2-chlorobenzylthio) and 1-ethyl groups, which may enhance its biological activity and specificity compared to other benzimidazole derivatives .
属性
分子式 |
C16H15ClN2S |
|---|---|
分子量 |
302.8g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methylsulfanyl]-1-ethylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2S/c1-2-19-15-10-6-5-9-14(15)18-16(19)20-11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3 |
InChI 键 |
AJGFJKPEPAPHEW-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl |
规范 SMILES |
CCN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-allyl-2-[(2-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B397991.png)
![2-{3-allyl-2-[(2-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-mesitylacetamide](/img/structure/B397993.png)
![N-(2,3-dichlorophenyl)-2-{3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B397995.png)
![2-[3-allyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B397996.png)
![2-{2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B398000.png)
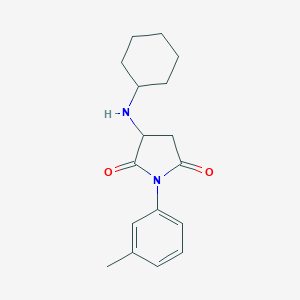
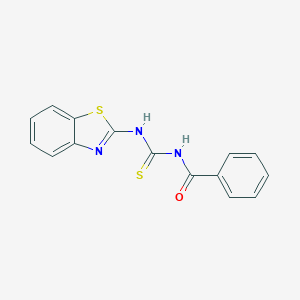
![1-[1-(adamantan-1-yl)ethyl]-3-benzoylthiourea](/img/structure/B398006.png)
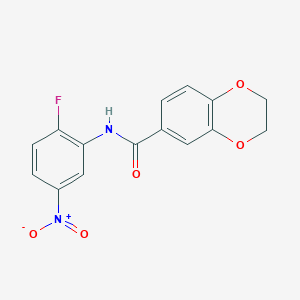
![N-[(4-chloro-2-fluorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B398008.png)
![2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B398009.png)
![1-[4-(DIETHYLAMINO)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA](/img/structure/B398010.png)
![N-[4-(dimethylamino)phenyl]-N'-(thien-2-ylcarbonyl)thiourea](/img/structure/B398014.png)
